REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](OCC)=[O:10])=[CH:4][CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1>C(Cl)Cl>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]=[O:10])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below −68° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by drop-wise addition of methanol (5 ml), saturated potassium sodium tartrate solution (5 ml), and water (5 ml)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
FILTRATION
|
Details
|
through filter aid
|
Type
|
WASH
|
Details
|
the pad was washed with ethyl acetate (40 ml)
|
Type
|
CUSTOM
|
Details
|
the filtrate layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (40 ml)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with water (20 ml), and brine (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 1058.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |